N,N'-Diallyltartardiamide
Description
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKLEAHGBNDKHM-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(C(C(=O)NCC=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)[C@@H]([C@H](C(=O)NCC=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886266 | |
| Record name | Butanediamide, 2,3-dihydroxy-N1,N4-di-2-propen-1-yl-, (2R,3R)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | N,N'-Diallyltartardiamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
58477-85-3 | |
| Record name | N,N′-Diallyltartardiamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58477-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-Diallyltartardiamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058477853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanediamide, 2,3-dihydroxy-N1,N4-di-2-propen-1-yl-, (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanediamide, 2,3-dihydroxy-N1,N4-di-2-propen-1-yl-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-N,N'-diallyltartaramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N,N'-Diallyltartardiamide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diallyltartardiamide (DATD) is a chiral, bifunctional monomer that has carved a significant niche in various scientific disciplines, most notably as a reversible crosslinking agent in polyacrylamide gel electrophoresis (PAGE).[1] Its unique chemical structure, featuring a tartaric acid backbone with two pendant allyl groups, imparts properties that offer distinct advantages over traditional crosslinkers. This guide provides a comprehensive technical overview of DATD, delving into its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in electrophoretic separation and hydrogel formation. The information presented herein is intended to equip researchers and scientists with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their work.
Chemical Structure and Physicochemical Properties
At the heart of DATD's functionality lies its well-defined chemical architecture. Derived from L-tartaric acid, a naturally occurring dicarboxylic acid, DATD possesses two stereocenters, conferring upon it inherent chirality. The diamide linkages to the allyl groups provide the sites for polymerization, while the vicinal diol functionality on the tartrate backbone is the key to its reversibility as a crosslinker.
The chemical structure of N,N'-Diallyltartardiamide is illustrated below:
Caption: Chemical structure of N,N'-Diallyltartardiamide.
A summary of its key physicochemical properties is provided in the table below:
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆N₂O₄ | [2] |
| Molecular Weight | 228.25 g/mol | |
| Appearance | White to off-white crystalline powder, crystals, or flakes | [3] |
| Melting Point | 186-188 °C (lit.) | |
| Solubility | Soluble in Ethanol, Methanol. | [3] |
| Optical Activity | [α]20/D +108°, c = 2.4 in H₂O | |
| CAS Number | 58477-85-3 |
Synthesis of N,N'-Diallyltartardiamide
The synthesis of DATD can be achieved through the amidation of a tartaric acid derivative with allylamine. A common and effective method involves the reaction of diethyl L-tartrate with an excess of allylamine. This approach is favored due to the commercial availability of the starting materials and the relatively straightforward reaction conditions.
Experimental Protocol: Synthesis from Diethyl L-Tartrate and Allylamine
This protocol outlines a laboratory-scale synthesis of N,N'-Diallyltartardiamide.
Materials:
-
Diethyl L-tartrate
-
Allylamine
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (Büchner funnel, filter paper)
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl L-tartrate in a minimal amount of anhydrous methanol.
-
Addition of Allylamine: To the stirred solution, add a molar excess of allylamine (typically 3-4 equivalents). The reaction is exothermic, so the addition should be done cautiously, potentially in an ice bath to control the initial temperature rise.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess allylamine and methanol under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting crude product, often a viscous oil or solid, is then induced to crystallize. This can be achieved by dissolving the crude product in a minimal amount of hot methanol and allowing it to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether to remove any residual impurities.
-
Drying: Dry the purified N,N'-Diallyltartardiamide crystals under vacuum to obtain the final product.
Causality Behind Experimental Choices:
-
Excess Allylamine: Using an excess of the amine helps to drive the equilibrium of the amidation reaction towards the product side, maximizing the yield of the desired diamide.
-
Methanol as Solvent: Methanol is a suitable solvent as it dissolves both reactants and facilitates the reaction. Its relatively low boiling point allows for easy removal after the reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the amidation reaction to proceed at a reasonable rate.
-
Crystallization for Purification: Crystallization is an effective method for purifying the final product, as it allows for the separation of the desired crystalline DATD from soluble impurities.
Caption: Workflow for the synthesis of N,N'-Diallyltartardiamide.
Applications of N,N'-Diallyltartardiamide
The unique properties of DATD have led to its adoption in several scientific and industrial applications.
Reversible Crosslinker in Polyacrylamide Gel Electrophoresis (PAGE)
The most prominent application of DATD is as a crosslinking agent in the preparation of polyacrylamide gels for the separation of proteins and nucleic acids.[1] Polyacrylamide gels are formed by the copolymerization of acrylamide monomers with a crosslinking agent, creating a porous matrix through which biomolecules migrate based on their size and charge.
The Advantage of Reversibility:
Unlike the commonly used crosslinker N,N'-methylenebisacrylamide (BIS), which forms stable methylene bridges, DATD-crosslinked gels can be readily dissolved. This reversibility is due to the presence of vicinal diols in the tartrate backbone of DATD.[2] Treatment of the gel with a mild oxidizing agent, such as periodic acid, cleaves the carbon-carbon bond between the two hydroxyl groups, breaking the crosslinks and solubilizing the gel matrix.[4]
Mechanism of Reversible Crosslinking:
-
Polymerization: During gel polymerization, the allyl groups of DATD copolymerize with acrylamide monomers, forming a crosslinked polyacrylamide network.
-
Cleavage: After electrophoresis, the gel can be treated with a solution of periodic acid. The periodate ions selectively oxidize the vicinal diols of the DATD crosslinks, leading to the cleavage of the C-C bond and the formation of two aldehyde groups. This breaks the crosslinks and dissolves the gel.
Caption: Mechanism of DATD as a reversible crosslinker in PAGE.
Practical Implications and Advantages:
-
Recovery of Biomolecules: The ability to dissolve the gel allows for the efficient recovery of separated proteins or nucleic acids for subsequent analysis, such as mass spectrometry, sequencing, or functional assays.[4]
-
Improved Resolution: In some applications, DATD-crosslinked gels have been reported to provide higher resolution, particularly for high molecular weight proteins, compared to BIS-crosslinked gels.
-
Scintillation Counting: The dissolved gel is compatible with scintillation cocktails, facilitating the accurate quantification of radiolabeled molecules separated by electrophoresis.
Experimental Protocol: Dissolution of DATD-Crosslinked Gels
This protocol describes the general procedure for dissolving a DATD-crosslinked polyacrylamide gel to recover separated proteins.
Materials:
-
DATD-crosslinked polyacrylamide gel containing separated proteins
-
Periodic acid solution (e.g., 1-2% w/v in water)
-
Shaker or rocker
-
Microcentrifuge tubes
-
Dialysis tubing or centrifugal filter units (for buffer exchange)
Procedure:
-
Gel Excision: After electrophoresis and visualization of the protein bands (e.g., by Coomassie staining), carefully excise the band of interest from the gel using a clean scalpel.
-
Incubation in Periodic Acid: Place the excised gel slice into a microcentrifuge tube and add a sufficient volume of the periodic acid solution to completely immerse the gel.
-
Dissolution: Incubate the tube with gentle agitation (e.g., on a shaker or rocker) at room temperature. The time required for complete dissolution will depend on the size of the gel slice and the concentration of the periodic acid. This can range from 30 minutes to a few hours.[5]
-
Neutralization (Optional): If necessary, the reaction can be stopped and the pH adjusted by adding a suitable buffer.
-
Removal of Periodic Acid: The periodic acid and its byproducts can be removed from the protein sample by dialysis against a suitable buffer or by using a centrifugal filter unit with an appropriate molecular weight cutoff.
-
Protein Recovery: The recovered protein is now in solution and can be used for downstream applications.
Causality Behind Experimental Choices:
-
Periodic Acid: This reagent is a specific and mild oxidizing agent for the cleavage of vicinal diols, ensuring the selective dissolution of the DATD crosslinks without significant damage to the protein of interest.[4]
-
Gentle Agitation: Agitation helps to ensure uniform exposure of the gel matrix to the periodic acid solution, facilitating a more efficient and complete dissolution.
-
Dialysis/Filtration: These steps are crucial for removing the periodic acid and other small molecules from the protein sample, which could interfere with subsequent analyses.
Hydrogels for Drug Delivery and Tissue Engineering
The ability of DATD to form crosslinked networks extends beyond electrophoresis. It has been investigated for the preparation of biocompatible and biodegradable hydrogels. These hydrogels can encapsulate drugs or cells and provide a scaffold for tissue regeneration. The cleavage of the crosslinks under specific conditions can be utilized for controlled drug release or the degradation of the scaffold over time. N,N'-Diallylaldardiamides, including DATD, have been synthesized from various sugar acids and used as cross-linkers with xylan derivatives to create new bio-based hydrogels.[1]
Safety and Handling
N,N'-Diallyltartardiamide is a chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
N,N'-Diallyltartardiamide stands out as a versatile and valuable tool in the arsenal of researchers and scientists. Its unique combination of a chiral tartaric acid core and polymerizable allyl groups provides a foundation for its key application as a reversible crosslinker in polyacrylamide gel electrophoresis, enabling the efficient recovery and analysis of separated biomolecules. Beyond the realm of electrophoresis, its potential in the development of advanced hydrogel systems for biomedical applications continues to be explored. A thorough understanding of its chemical properties, synthesis, and the mechanisms underlying its applications is paramount for its effective and innovative use in scientific research and development.
References
-
Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. National Institutes of Health. [Link]
-
Recent Advances in Diversity-Oriented Synthesis of N-containing Organic Molecules Through Carbodiimide-based Reactions. ResearchGate. [Link]
-
The use of N,N'-diallylaldardiamides as cross-linkers in xylan derivatives-based hydrogels. PubMed. [Link]
-
Efficient Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Amino Acids Using 4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one: (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses. [Link]
-
Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. ResearchGate. [Link]
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Top-down/bottom-up mass spectrometry workflow using dissolvable polyacrylamide gels. Nature. [Link]
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Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. [Link]
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A Review on Study and Comparison between 2D Gel Electrophoresis and Mass Spectrometry. ResearchGate. [Link]
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N,N'-Diallyl-L-tartardiamide. Wikipedia. [Link]
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A Method for the Quantitative Recovery of Proteins from Polyacrylamide Gels. ResearchGate. [Link]
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Benzenebutanamide, N,N-diethyl-α-hydroxy. Organic Syntheses. [Link]
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A Review on Study and Comparison between 2D Gel Electrophoresis and Mass Spectrometry. IOSR Journal of Engineering. [Link]
- Preparation method of L- (+) -tartaric acid.
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The reaction mixture is stirred in the ice bath for 1 h at 3−4. Organic Syntheses. [Link]
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What is the difference between acrylamide and bisacrylamide? ResearchGate. [Link]
-
Extraction of proteins from gels-A brief review. National Institutes of Health. [Link]
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Synthesis, characterization, antimicrobial and antileishmanial activities of amide derivatives of L-tartaric acid. ResearchGate. [Link]
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Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. [Link]
-
Methods comparison of two-dimensional gel electrophoresis for host cell protein characterization. PubMed. [Link]
-
Synthesis, Characterization, Antimicrobial and Antileishmanial Activities of Amide derivatives of L-tartaric acid. INIS-IAEA. [Link]
-
Synthesis and Properties of N,N′-Bis(difuroxano [3,4-b:3′,4′-d]phenyl)oxalic Amide. Wiley Online Library. [Link]
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- 5. Top-down/bottom-up mass spectrometry workflow using dissolvable polyacrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol and Application Notes for the Preparation and Use of N,N'-Diallyltartardiamide (DATD) Stock Solutions in Electrophoresis
An Application Guide for Researchers
Abstract
N,N'-Diallyltartardiamide (DATD) is a cleavable crosslinking agent utilized in the formulation of polyacrylamide gels for electrophoresis.[1][2] Unlike the conventional crosslinker, N,N'-methylene-bis-acrylamide (bis-acrylamide), DATD-crosslinked gels can be chemically dissolved, facilitating the quantitative recovery of separated macromolecules. This attribute is particularly advantageous in applications requiring post-electrophoretic analysis, such as protein sequencing, mass spectrometry, or further functional studies. This document provides a comprehensive guide, detailing the essential protocols for the preparation of DATD stock solutions and their subsequent use in casting polyacrylamide gels. The underlying chemical principles, safety considerations, and expert insights are integrated to ensure procedural success and reproducibility.
Introduction: The Rationale for a Cleavable Crosslinker
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation of proteins and nucleic acids. The gel matrix, a polymer of acrylamide, is crosslinked to form a porous network that sieves molecules based on their size. The most common crosslinker, bis-acrylamide, forms stable methylene bridges between polyacrylamide chains. While robust, this stability presents a significant challenge when the separated molecules need to be recovered from the gel matrix.
N,N'-Diallyltartardiamide (DATD) offers an elegant solution to this problem.[2] Structurally, DATD contains vicinal diols (two hydroxyl groups on adjacent carbon atoms) within its core.[2] This feature renders the crosslinks susceptible to oxidative cleavage by periodic acid (H₅IO₆). Treatment of a DATD-crosslinked gel with a mild periodic acid solution effectively dissolves the gel matrix, releasing the trapped macromolecules for subsequent analysis.[2] This application note will provide the necessary protocols and scientific context for researchers to effectively utilize this reversible crosslinking chemistry.
N,N'-Diallyltartardiamide: Properties and Safety
A thorough understanding of the reagent's properties is fundamental to its correct handling and application.
Physicochemical Properties
| Property | Value | Source |
| Synonyms | DATD, (+)-N,N'-Diallyl L-tartardiamide, N,N′-Diallyltartramide | [1][3] |
| CAS Number | 58477-85-3 | [1][2][4] |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [2][3][4] |
| Molecular Weight | 228.24 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder, fine flakes | [3] |
| Melting Point | 184-188 °C | [1][3][4] |
| Solubility | Soluble in water, ethanol, and methanol. | [1][3] |
| Storage Temperature | 2-8°C | [3] |
Critical Safety Precautions
N,N'-Diallyltartardiamide is a chemical reagent that requires careful handling to minimize health risks. Users must familiarize themselves with the Safety Data Sheet (SDS) before use.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[1][5]
-
Inhalation: Avoid inhaling the powder.[5] Handle the solid reagent in a well-ventilated area or a chemical fume hood to minimize dust generation.
-
Skin and Eye Contact: DATD can cause skin and serious eye irritation.[6] In case of contact, wash the affected skin area thoroughly with soap and water.[5] If the substance enters the eyes, rinse cautiously with water for several minutes.[6]
-
Disposal: Dispose of DATD waste according to local, regional, and national regulations.[6]
Protocol I: Preparation of a 2% (w/v) DATD Stock Solution
This protocol details the preparation of a 100 mL stock solution, a common concentration for laboratory use. The choice of solvent is critical; while DATD is soluble in several solvents, deionized water is the preferred solvent for direct compatibility with common electrophoresis buffer systems.
Materials and Reagents
-
N,N'-Diallyltartardiamide (DATD) powder
-
High-purity, deionized water
-
500 mL Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders (100 mL)
-
0.22 µm or 0.45 µm syringe filter
-
Sterile syringe
-
Amber glass storage bottle or a clear bottle wrapped in aluminum foil
Step-by-Step Methodology
-
Weighing the Reagent: Accurately weigh 2.0 g of N,N'-Diallyltartardiamide powder and transfer it to the 500 mL flask.
-
Scientist's Note: Using a larger flask than the final volume prevents splashing during mixing.
-
-
Adding the Solvent: Add approximately 80 mL of deionized water to the flask.
-
Dissolution: Place the flask on a magnetic stirrer and add a stir bar. Stir the solution at a moderate speed at room temperature. The dissolution may be slow.
-
Scientist's Note: Gentle warming of the solution (to no more than 30-35°C) can aid in dissolving the DATD. Avoid excessive heat, as it can potentially degrade the reagent.
-
-
Adjusting the Final Volume: Once the DATD is completely dissolved (the solution should be clear with no visible particulates), transfer the solution to a 100 mL graduated cylinder and add deionized water to bring the final volume to 100 mL.
-
Sterile Filtration: For long-term storage and to remove any potential microbial contamination or undissolved micro-particulates, filter the solution through a 0.22 µm or 0.45 µm syringe filter into the final amber storage bottle.
-
Scientist's Note: This step is crucial for the reproducibility of gel polymerization. Particulates can interfere with the formation of a uniform gel matrix.
-
-
Storage: Store the 2% (w/v) DATD stock solution at 2-8°C, protected from light.[3] When stored correctly, the solution is stable for several months. Discard if precipitates form or discoloration occurs.
Workflow for DATD Stock Solution Preparation
Caption: Workflow for preparing 2% (w/v) DATD stock solution.
Protocol II: Casting DATD-Crosslinked Polyacrylamide Gels
This protocol describes the use of the 2% DATD stock solution to cast a standard separating gel. The formulation is analogous to that of a traditional bis-acrylamide gel, with the DATD solution substituting the bis-acrylamide solution.
Key Reagents
-
30% Acrylamide solution
-
2% (w/v) DATD stock solution (from Protocol I)
-
1.5 M Tris-HCl, pH 8.8 (for separating gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
Step-by-Step Methodology for a 10% Separating Gel (10 mL)
-
Solution Preparation: In a 15 mL conical tube or small beaker, combine the following reagents in order:
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide Solution: 1.7 mL
-
2% DATD Stock Solution: 1.7 mL
-
10% SDS: 100 µL
-
Scientist's Note: The ratio of acrylamide to crosslinker is a critical parameter that determines the gel's porosity. Here, the ratio is approximately 30:1. This ratio can be adjusted to modify the separation characteristics.
-
-
Degassing: Gently mix the solution and degas under a vacuum for 10-15 minutes to remove dissolved oxygen, which inhibits polymerization.[7]
-
Initiating Polymerization: Add the polymerization initiators.
-
10% APS: 100 µL
-
TEMED: 10 µL
-
Scientist's Note: TEMED accelerates the rate of free radical formation from APS, which in turn initiates the polymerization of acrylamide and DATD.[7] Mix gently but thoroughly by swirling immediately after adding the initiators.
-
-
Casting the Gel: Immediately pipette the gel solution between the glass plates of the casting apparatus, leaving sufficient space for a stacking gel.
-
Overlaying: Carefully overlay the top of the separating gel with water-saturated isobutanol or water to ensure a flat, even surface.
-
Polymerization: Allow the gel to polymerize at room temperature for 30-60 minutes. A sharp, well-defined interface below the overlay indicates complete polymerization.
The Mechanism of Cleavage: Releasing Your Molecules
The utility of DATD hinges on the chemical cleavage of its 1,2-diol group by periodic acid. This reaction oxidizes the bond between the two hydroxyl-bearing carbons, breaking the crosslink and converting the solid gel into a soluble solution.
-
Procedure: After electrophoresis, the protein or nucleic acid band of interest is excised from the gel. The gel slice is then incubated in a solution of ~2% periodic acid at 37°C for 1-2 hours. The gel will dissolve, and the released molecules can be recovered by methods such as dialysis or precipitation.
Visualization of DATD Crosslinking and Cleavage
Caption: DATD crosslink cleavage by periodic acid.
References
-
Wikipedia. N,N′-Diallyl-L-tartardiamide. [Link]
-
DayGlo Color Corp. Safety Data Sheet. [Link]
-
Saris, C. J., van Eenbergen, J., Jenks, B. G., & Bloemers, H. P. (1983). Hydroxylamine cleavage of proteins in polyacrylamide gels. Analytical biochemistry, 132(1), 54–67. [Link]
-
Lin, C. C., & Anseth, K. S. (2009). Preparation of DNA-crosslinked polyacrylamide hydrogels. Journal of visualized experiments : JoVE, (30), 1333. [Link]
-
Bio-Rad Laboratories. Acrylamide Polymerization — A Practical Approach. [Link]
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Using N,N'-Diallyltartardiamide for separating high molecular weight proteins.
Application Note: High-Resolution Separation and Recovery of High Molecular Weight Proteins Using N,N'-Diallyltartardiamide (DATD)
Executive Summary
Separating and recovering High Molecular Weight (HMW) proteins (>200 kDa) presents a distinct challenge in standard SDS-PAGE workflows.[1] Traditional Bis-acrylamide cross-linkers create tight matrices that restrict the migration of large analytes, often requiring low-percentage gels (e.g., <4% T) that are mechanically fragile and difficult to handle.[1]
This guide details the application of N,N'-Diallyltartardiamide (DATD) as a reversible cross-linker.[1] Unlike Bis-acrylamide, DATD disrupts the polyacrylamide chains to form larger pore sizes at higher total acrylamide concentrations (%T), improving mechanical stability while facilitating HMW migration. Furthermore, DATD-crosslinked gels can be chemically solubilized, enabling 100% recovery of proteins for scintillation counting or mass spectrometry.[1]
Scientific Mechanism
The Pore Size Paradox
In standard Bis-acrylamide gels, pore size is inversely proportional to the Total Monomer concentration (%T).[1] To resolve HMW proteins, researchers typically lower %T, resulting in "slime gels" that tear easily.
DATD Advantage: DATD contains allyl functional groups rather than the acrylic groups found in Bis.[1] The polymerization kinetics of allyl groups are slower and less efficient than acrylic groups, resulting in a polymer network with:
-
Larger Pores: For a given %T, DATD gels exhibit significantly larger average pore diameters than Bis gels.[1][2]
-
Solubilizability: The DATD molecule contains a 1,2-diol structure (derived from tartaric acid).[1] This bond is susceptible to oxidative cleavage by periodic acid, allowing the entire gel matrix to dissolve, releasing the entrapped protein.[1]
Chemical Workflow Diagram
Figure 1: Operational workflow for DATD-based electrophoresis and protein recovery.
Comparative Analysis: Bis-Acrylamide vs. DATD
| Feature | Bis-Acrylamide (Standard) | DATD (High MW Optimized) |
| Cross-linker Type | Bifunctional Acrylamide | Bifunctional Allyl |
| Pore Size (at 5% T) | Small (Restrictive for >200kDa) | Large (Permissive for >200kDa) |
| Gel Mechanical Strength | High (Brittle) | Moderate (Elastic/Pliable) |
| Polymerization Rate | Fast (<30 mins) | Slow (~1 hour, requires TEMED boost) |
| Reversibility | Irreversible (Hard to extract protein) | Reversible (Dissolves in Periodic Acid) |
| Wall Adherence | Moderate | Low (Gels may slide out of tubes/plates) |
Experimental Protocols
Protocol A: Preparation of DATD-Crosslinked Gels
Objective: Create a 5% T / 5% C gel suitable for separating proteins 200–500 kDa.[1]
Reagents:
-
Monomer Stock (30% T, 5% C):
-
Acrylamide: 28.5 g
-
DATD: 1.5 g
-
dH₂O: to 100 mL
-
Note: Filter through 0.45µm filter. Store at 4°C in dark.
-
-
Gel Buffer (4x): 1.5 M Tris-HCl, pH 8.8.
-
Initiators: 10% Ammonium Persulfate (APS) (Fresh), TEMED.[1][3]
Step-by-Step:
-
Assembly: Assemble glass plates with 1.5 mm spacers. Tip: DATD gels are softer; thicker spacers improve handling.
-
Mixing: In a vacuum flask, combine:
-
Degassing: Degas under vacuum for 10 minutes. Critical: Oxygen inhibits DATD polymerization more severely than Bis.[1]
-
Initiation: Add 150 µL 10% APS and 30 µL TEMED. Swirl gently.
-
Casting: Pour immediately. Overlay with water-saturated isobutanol.[1]
-
Polymerization: Allow to polymerize for at least 2 hours at room temperature.
Protocol B: Electrophoresis
-
Running Buffer: Standard Tris-Glycine-SDS.
-
Cooling: HMW proteins generate significant heat during slow migration.[1] Run the tank in an ice bath or use a recirculating chiller set to 10°C.
-
Voltage: Run at constant current (e.g., 20 mA/gel) rather than constant voltage to prevent overheating the softer DATD matrix.
Protocol C: Gel Solubilization & Protein Recovery
Objective: Dissolve the gel matrix to recover protein for scintillation counting or liquid chromatography.[1]
Reagents:
-
Solubilization Buffer: 2% (w/v) Periodic Acid (H₅IO₆) in dH₂O.[1]
-
Caution: Periodic acid is a strong oxidizer.[1]
Step-by-Step:
-
Excision: Cut the band of interest from the stained (Coomassie) or unstained gel.[1]
-
Incubation: Place the gel slice in a chemically resistant tube (polypropylene or glass). Add 0.5 – 1.0 mL of Solubilization Buffer .[1]
-
Reaction: Incubate at 37°C for 20–30 minutes with gentle agitation.
-
Neutralization (Optional): If downstream application is pH-sensitive, neutralize with a small volume of 1M Tris base or Sodium Metabisulfite (to quench oxidation), though this may precipitate SDS.[1]
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Gel does not polymerize | Oxygen inhibition or low cross-linker reactivity.[1] | Degas thoroughly (15 mins).[1][3] Increase TEMED concentration by 25% compared to Bis protocols.[1] |
| Bands are diffuse/wavy | Incomplete polymerization.[1] | Allow gel to polymerize overnight at 4°C. Ensure APS is fresh (<1 week old). |
| Gel slides off glass plate | Low wall adherence of allyl matrix.[1] | Use frosted glass plates or treat one plate with silane (Bind-Silane) to anchor the gel.[1] |
| Incomplete Solubilization | High protein density protecting the matrix.[1] | Mince the gel slice before adding Periodic Acid.[1] Increase incubation time to 60 mins. |
References
-
Spiker, S. (1976).[1] Anacker and Stoy's Diallyltartardiamide as a Cross-Linking Agent for Polyacrylamide Gel Electrophoresis.[1]Analytical Biochemistry , 75(1), 322-324.[1]
-
Baumann, G., & Chrambach, A. (1976).[1] A highly crosslinked, transparent polyacrylamide gel with improved mechanical stability for use in isoelectric focusing and isotachophoresis.[1]Analytical Biochemistry , 70(1), 32-38.[1]
-
Anker, H. S. (1970).[1] A Solubilizable Acrylamide Gel for Electrophoresis.[1]FEBS Letters , 7(3), 293.[1]
Sources
Application Notes & Protocols: Leveraging N,N'-Diallyltartardiamide for High-Resolution Nucleic Acid Sequencing and Recovery
Abstract
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for resolving small nucleic acid fragments, offering single-base-pair resolution essential for DNA sequencing, fragment analysis, and quality control.[1][2] However, the recovery of nucleic acids from the chemically robust, crosslinked matrix of traditional N,N'-methylenebisacrylamide (bis-acrylamide) gels is notoriously inefficient. This application note details the use of N,N'-Diallyltartardiamide (DATD) as a cleavable crosslinking agent, providing a superior alternative for applications requiring high-purity recovery of resolved DNA fragments.[3] DATD-crosslinked gels can be readily solubilized by treatment with periodic acid, which selectively cleaves the vicinal diols within the DATD molecule.[3][4] This guide provides the scientific rationale, detailed protocols, and technical insights for preparing, running, and solubilizing DATD-crosslinked sequencing gels to facilitate efficient downstream applications of purified nucleic acids.
Introduction: The Challenge of Nucleic Acid Recovery from Polyacrylamide Gels
Polyacrylamide gels provide unparalleled resolving power for DNA molecules, capable of separating fragments that differ by as little as 0.1% in length.[1] This high resolution is achieved by creating a uniform, tightly controlled polymer mesh, a structure formed by the co-polymerization of acrylamide monomers and a crosslinking agent.[2] The standard crosslinker, bis-acrylamide, forms highly stable methylene-bis-amide bonds, creating a durable gel ideal for electrophoresis but problematic for sample elution. Traditional recovery methods, such as passive diffusion ("crush and soak") or electroelution, are often time-consuming, yield impure samples, and result in significant sample loss.
N,N'-Diallyltartardiamide (DATD) offers an elegant solution to this problem. By replacing bis-acrylamide with DATD, researchers can create a polyacrylamide matrix with comparable separation characteristics but with the added advantage of chemical reversibility.
The Scientific Principle: Reversible Crosslinking with DATD
The key to DATD's utility lies in its chemical structure. Unlike bis-acrylamide, DATD contains a central tartrate moiety with two adjacent hydroxyl groups (a vicinal diol).[3] This specific functional group is susceptible to oxidative cleavage by periodic acid (H₅IO₆).[4]
The mechanism proceeds as follows:
-
Polymerization: During gel casting, the allyl groups at the ends of the DATD molecule co-polymerize with acrylamide monomers, forming a crosslinked polyacrylamide network. The structure and sieving properties of this gel are analogous to those of a bis-acrylamide gel.
-
Cleavage: After electrophoresis and band excision, the gel slice is incubated in a solution of periodic acid. The periodate ion specifically attacks and cleaves the carbon-carbon bond of the vicinal diol within the DATD crosslinks.[4][5]
-
Solubilization: This cleavage breaks the crosslinks holding the polyacrylamide chains together, causing the gel matrix to dissolve and release the entrapped nucleic acid fragments into the solution.[3]
This targeted chemical cleavage ensures that the nucleic acid molecules, which lack vicinal diols, remain intact and can be easily purified from the solubilized gel components via standard precipitation methods.
Caption: Mechanism of DATD gel formation and solubilization.
Technical Advantages and Considerations
Advantages over Bis-acrylamide:
-
High Recovery Yield: Chemical dissolution of the matrix allows for near-quantitative recovery of nucleic acids.
-
High Purity: The recovered DNA is free from gel matrix contaminants that can inhibit downstream enzymatic reactions (e.g., ligation, PCR, sequencing).[1]
-
Mild Conditions: The cleavage reaction occurs under conditions that do not degrade nucleic acids.
-
Simplicity: The protocol is straightforward and avoids specialized equipment required for electroelution.
Experimental Considerations:
-
Polymerization Rate: DATD polymerizes more slowly than bis-acrylamide. It may be necessary to slightly increase the concentration of catalysts (APS and TEMED) or allow for a longer polymerization time.[3]
-
Gel Strength: DATD-crosslinked gels can be more brittle than their bis-acrylamide counterparts. Handle gels with care during setup and disassembly.
-
Reagent Purity: Use high-quality DATD and periodic acid to ensure efficient polymerization and cleavage.
Detailed Protocols
Safety Precautions
-
Acrylamide: Unpolymerized acrylamide is a potent neurotoxin.[6] Always wear gloves, safety glasses, and a lab coat when handling acrylamide solutions. Whenever possible, use pre-mixed, stabilized acrylamide/DATD solutions to avoid handling acrylamide powder.[6]
-
Periodic Acid: An oxidizing agent that can cause skin and eye irritation.[7] Handle with appropriate personal protective equipment (PPE).
-
General: Consult the Safety Data Sheets (SDS) for all chemicals before use.[7][8]
Protocol 1: Casting a Denaturing DATD-Crosslinked Sequencing Gel
This protocol is designed for a standard 40 cm vertical sequencing gel apparatus.[9] Adjust volumes as needed for your specific equipment.
A. Stock Solutions
| Reagent | Concentration | Preparation (for 100 mL) | Storage |
| 40% Acrylamide/DATD Solution | 38% (w/v) Acrylamide, 2% (w/v) DATD | 38 g Acrylamide, 2 g DATD. Add dH₂O to 100 mL. Stir to dissolve (may require gentle heat). Filter and store. | 4°C, protected from light |
| 10x TBE Buffer | 0.89 M Tris, 0.89 M Boric Acid, 20 mM EDTA | 108 g Tris base, 55 g Boric acid, 40 mL 0.5 M EDTA (pH 8.0). Add dH₂O to 1 L. | Room Temperature |
| 10% Ammonium Persulfate (APS) | 10% (w/v) | 1 g APS in 10 mL dH₂O. | -20°C (prepare fresh weekly) |
| TEMED | N/A | Use neat from the manufacturer's bottle. | Room Temperature, protected from light |
B. Gel Casting Procedure (Example for a 6% Gel)
-
Assemble Gel Plates: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions for your electrophoresis unit. Ensure there are no leaks.
-
Prepare Gel Solution: In a 50 mL conical tube or beaker, combine the following reagents for a ~40 mL gel:
-
Urea (solid): 16.8 g
-
10x TBE Buffer: 4.0 mL
-
40% Acrylamide/DATD Solution: 6.0 mL
-
ddH₂O: Add to a final volume of 40 mL.
-
-
Dissolve Urea: Gently warm and swirl the solution to completely dissolve the urea. Do not overheat. Allow the solution to cool to room temperature.
-
Initiate Polymerization: Add the polymerization catalysts.
-
10% APS: 250 µL
-
TEMED: 25 µL
-
-
Pour the Gel: Immediately after adding TEMED, swirl the solution gently once to mix, and pour it between the glass plates.[10] Avoid introducing air bubbles.
-
Insert Comb: Carefully insert the well-forming comb into the top of the gel.
-
Polymerize: Allow the gel to polymerize for at least 90 minutes at room temperature. A complete polymerization is indicated by the formation of a sharp Schlieren line at the bottom of the wells.
Protocol 2: Electrophoresis and Sample Visualization
-
Setup: Remove the comb and any bottom spacers. Mount the gel in the electrophoresis apparatus. Fill the upper and lower buffer chambers with 1x TBE buffer.
-
Pre-run (Optional but Recommended): Pre-run the gel at a constant voltage (e.g., 1500 V) for 30-60 minutes to heat the gel to its operating temperature (~50°C) and ensure uniform running conditions.
-
Sample Preparation: Mix your DNA samples with an equal volume of 2x Formamide Loading Dye (e.g., 95% formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol). Heat samples at 95°C for 5 minutes to denature, then immediately place on ice.
-
Load and Run: Load the denatured samples into the wells. Run the gel at constant power or voltage according to standard sequencing protocols until the desired resolution is achieved (monitor tracking dyes).
-
Visualization: After electrophoresis, disassemble the plates. Stain the gel using a sensitive nucleic acid stain (e.g., SYBR Gold, GelRed) according to the manufacturer's protocol. Visualize the DNA bands using a UV or blue-light transilluminator.
Protocol 3: Nucleic Acid Recovery via Gel Solubilization
-
Band Excision: Carefully excise the DNA band of interest from the gel using a clean scalpel. Minimize the amount of excess gel. Place the gel slice into a 1.5 mL microcentrifuge tube.
-
Solubilization:
-
Prepare a fresh 10-20 mM solution of periodic acid in water.
-
Add 200-500 µL of the periodic acid solution to the tube, ensuring the gel slice is fully submerged.
-
Incubate at room temperature for 30-60 minutes with occasional vortexing. The gel should completely dissolve. For tightly crosslinked gels, incubation at 37°C can accelerate the process.
-
-
Nucleic Acid Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the solubilized gel solution.
-
(Optional but recommended) Add 1 µL of a co-precipitant like GlycoBlue to aid in pellet visualization.
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).
-
-
Pelleting and Washing:
-
Centrifuge at maximum speed (>12,000 x g) for 20-30 minutes at 4°C to pellet the nucleic acid.
-
Carefully aspirate and discard the supernatant.
-
Gently add 500 µL of cold 70% ethanol to wash the pellet.
-
Centrifuge for 5-10 minutes at 4°C.
-
-
Final Steps:
-
Carefully remove the ethanol wash.
-
Air dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspend the purified nucleic acid in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Workflow Visualization
Caption: Workflow for nucleic acid recovery from DATD gels.
Conclusion
N,N'-Diallyltartardiamide serves as a highly effective, cleavable crosslinker for polyacrylamide gels, directly addressing the significant challenge of recovering pure nucleic acids after high-resolution electrophoresis. The ability to completely solubilize the gel matrix under mild conditions facilitates superior recovery yields and sample purity compared to traditional methods. By implementing the protocols detailed in this guide, researchers can seamlessly integrate DATD-based gels into their workflows, enhancing the efficiency and success of subsequent molecular biology applications that depend on purified DNA fragments.
References
-
Baumann, G., & Chrambach, A. (1976). A highly crosslinked, transparent polyacrylamide gel with improved mechanical stability for use in isoelectric focusing and isotachophoresis. Analytical Biochemistry, 70(1), 32–38. Available at: [Link]
-
Green, M. R., & Sambrook, J. (2020). Polyacrylamide Gel Electrophoresis. Cold Spring Harbor Protocols. Available at: [Link]
-
Slatko, B. E., & Albright, L. M. (2001). Denaturing gel electrophoresis for sequencing. Current Protocols in Molecular Biology, Chapter 7, Unit 7.6. Available at: [Link]
-
Chemistry LibreTexts. (2023). Periodic Acid Oxidation. Available at: [Link]
-
Maxam, A. M., & Gilbert, W. (1980). Sequencing end-labeled DNA with base-specific chemical cleavages. Methods in Enzymology, 65(1), 499-560. Available at: [Link]
Sources
- 1. Polyacrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choosing Between Agarose and Polyacrylamide Gels: A Comparative Guide [labx.com]
- 3. N,N'-Diallyl-L-tartardiamide - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. fishersci.com [fishersci.com]
- 8. N,N'-DIALLYL-L-TARTARDIAMIDE - Safety Data Sheet [chemicalbook.com]
- 9. Denaturing gel electrophoresis for sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
Application Notes & Protocols: The Use of N,N'-Diallyltartardiamide in Crafting Reversible Polyacrylamide Gels
Introduction: Beyond Separation - Recovering Analytes with Reversible Gels
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique in molecular biology and the life sciences, offering unparalleled resolution for the separation of proteins and nucleic acids.[1] The standard crosslinking agent, N,N'-methylenebisacrylamide (bis-acrylamide), creates a chemically stable and inert matrix, which is ideal for most analytical applications.[1] However, this stability becomes a significant drawback when the goal shifts from mere analysis to the recovery of separated macromolecules. Eluting samples from a conventional polyacrylamide matrix is often inefficient, requiring harsh conditions that can compromise the integrity and biological activity of the target molecule.[2][3]
This guide details the use of an alternative crosslinking agent, N,N'-Diallyltartardiamide (DATD) , to overcome this limitation. DATD-crosslinked polyacrylamide gels offer the unique advantage of being chemically reversible. This property allows for the complete dissolution of the gel matrix under mild conditions, enabling high-yield recovery of proteins for a variety of downstream applications, including mass spectrometry, sequencing, and antibody production.[2][4]
The key to DATD's functionality lies in its molecular structure. Unlike bis-acrylamide, DATD contains vicinal diols—two hydroxyl groups on adjacent carbon atoms.[4] This structural motif is susceptible to oxidative cleavage by periodic acid (H₅IO₆), which breaks the carbon-carbon bond of the diol, effectively severing the crosslinks and liquefying the gel.[4] This document provides the foundational principles, detailed protocols, and practical insights for leveraging this powerful technology in a research setting.
Part 1: The Chemistry of Reversibility
The Polymerization Process
The formation of a DATD-crosslinked polyacrylamide gel follows the same free-radical polymerization mechanism as conventional gels. The process is initiated by ammonium persulfate (APS), which generates free radicals, and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED). Acrylamide monomers polymerize into long chains, and the DATD molecules, with their two diallyl groups, are incorporated to form crosslinks between these chains, creating the porous gel matrix.
The Reversal Mechanism: Vicinal Diol Cleavage
The reversibility of the gel is achieved by treating the polymerized matrix with a solution of periodic acid. Periodic acid is a mild oxidizing agent that specifically cleaves the C-C bond between the vicinal diols present in the DATD crosslinker. This reaction breaks the crosslinks, dissolving the polyacrylamide chains into a liquid solution and releasing the trapped macromolecules.
Below is a diagram illustrating the polymerization and subsequent chemical cleavage of the DATD crosslinks.
Caption: Experimental workflow for casting a DATD-crosslinked gel.
Protocol 2: Protein Elution from DATD Gels
This protocol outlines the steps for recovering a protein from an excised gel band.
A. Required Reagents:
-
Staining Solution: Coomassie Brilliant Blue R-250 or a suitable fluorescent stain.
-
Destaining Solution: Typically a mixture of methanol, acetic acid, and water.
-
Solubilization Buffer: 2% (v/v) Periodic Acid in water. Prepare fresh. Note: The optimal concentration may need to be determined empirically but 2% is a robust starting point.
-
Neutralization/Precipitation Agent: 2-mercaptoethanol or dithiothreitol (DTT) can be used to quench the periodic acid. Trichloroacetic acid (TCA) or acetone for protein precipitation.
B. Elution Procedure:
-
Electrophoresis & Staining: Run the gel according to standard SDS-PAGE procedures. After electrophoresis, stain the gel to visualize the protein bands. Minimize staining and destaining times to reduce protein modification or loss.
-
Band Excision: Using a clean scalpel on a light box, carefully excise the protein band(s) of interest. Minimize the amount of excess polyacrylamide.
-
Gel Slice Preparation: Place the gel slice into a microcentrifuge tube. The slice can be minced into smaller pieces to increase the surface area for solubilization.
-
Solubilization: Add 3-5 volumes of 2% Periodic Acid solution to the gel slice (e.g., for a 100 µL gel slice, add 300-500 µL).
-
Incubation: Incubate the tube at room temperature for 1-2 hours with gentle agitation (e.g., on a rotator). The gel slice should completely dissolve. If not, incubation can be extended or performed at 37°C.
-
Protein Recovery: Once the gel is dissolved, the protein is in solution. It can be recovered by several methods:
-
Acetone Precipitation (Recommended): Add 4 volumes of ice-cold acetone to the solubilized protein solution. Vortex briefly and incubate at -20°C for at least 1 hour (or overnight). Centrifuge at >14,000 x g for 20 minutes at 4°C. [5]Carefully decant the supernatant. The protein pellet can be air-dried and resuspended in a buffer suitable for downstream analysis.
-
Dialysis: The solution can be dialyzed against a suitable buffer to remove periodic acid and other small molecules. This is a gentler method but may result in a more dilute sample.
-
C. Self-Validation and Controls: To ensure the protocol is working and to quantify recovery, it is crucial to include controls. Run a known quantity of a standard protein (e.g., BSA). After elution and precipitation, resuspend the protein and run it on a second gel alongside a serial dilution of the original standard. Staining and densitometry can then be used to calculate the recovery efficiency.
Caption: Workflow for protein elution from a DATD-crosslinked gel.
Part 3: Applications, Advantages, and Troubleshooting
Key Applications
The primary advantage of DATD-crosslinked gels is the ability to recover functional, intact proteins. This opens up numerous downstream applications that are difficult or impossible with traditional gels. [2]* Mass Spectrometry: Recovered proteins can be subjected to tryptic digestion and analysis by MALDI-TOF or LC-MS/MS for protein identification.
-
Protein Sequencing: Eluted proteins can be used for N-terminal sequencing.
-
Antibody Production: Purified proteins can be used as antigens to generate polyclonal or monoclonal antibodies. [2]* Enzyme Activity Assays: If proteins are separated under non-denaturing conditions, the mild elution process may preserve enzymatic activity, allowing for functional studies. [2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Gel fails to polymerize or polymerizes very slowly | 1. Inactive APS or TEMED. 2. Oxygen inhibition. 3. High concentrations of DATD can inhibit polymerization. [4] | 1. Prepare fresh 10% APS solution. Ensure TEMED is not expired. 2. Degas solutions under vacuum before adding catalysts. Ensure proper overlay. 3. Do not exceed the recommended %C for the crosslinker. |
| Gel is brittle or has poor mechanical strength | 1. Incorrect ratio of acrylamide to DATD. 2. Incomplete polymerization. | 1. Verify the concentration of the Acrylamide/DATD stock solution. 2. Allow for the full recommended polymerization time. |
| Gel slice does not dissolve completely | 1. Insufficient periodic acid. 2. Insufficient incubation time or temperature. 3. Gel slice is too large. | 1. Ensure at least 3-5 volumes of 2% periodic acid are added. 2. Extend incubation time or move to 37°C. 3. Mince the gel slice into smaller pieces before adding the solubilization buffer. |
| Low protein recovery after precipitation | 1. Incomplete precipitation. 2. Protein pellet was lost during decanting. 3. Protein did not resuspend properly. | 1. Ensure 4 volumes of acetone were added and incubation at -20°C was sufficient. 2. Be extremely careful when removing the supernatant; the pellet may be small and translucent. 3. Try different resuspension buffers; sonication may help dissolve the pellet. |
References
-
N,N′-Diallyl-L-tartardiamide - Wikipedia. Wikipedia. [Link]
-
Polyacrylamide Gel: Overview & Applications - Excedr. (2023-08-28). Excedr. [Link]
-
Extraction of proteins from gels-A brief review - PMC - NIH. National Institutes of Health. [Link]
-
Protein Extraction from Gels: A Brief Review: Methods and Protocols - ResearchGate. (2025-08-10). ResearchGate. [Link]
-
InterBioTech Crosslinkers for gel electrophoresis - Interchim. Interchim. [Link]
-
Protein Extraction and western blotting - Protocols.io. (2021-03-23). Protocols.io. [Link]
-
Polyacrylamide Gel System For Electrophoresis Of Proteins - Protocols.io. (2016-03-11). Protocols.io. [Link]
-
Handcasting Polyacrylamide Gels - Bio-Rad. Bio-Rad. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N,N'-Diallyltartardiamide (DATD) Gel Resolution
Welcome to the technical support center for N,N'-Diallyltartardiamide (DATD) polyacrylamide gels. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the resolution and performance of their gel electrophoresis experiments using this versatile, cleavable crosslinker. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions, grounding our advice in the fundamental principles of polymer chemistry and electrophoresis.
Introduction to DATD as a Crosslinker
N,N'-Diallyltartardiamide (DATD) is a bifunctional crosslinking agent used in the polymerization of polyacrylamide gels.[1] Unlike the more common N,N'-methylenebisacrylamide (bis-acrylamide), DATD possesses a unique structural feature: a 1,2-diol bond in its central tartrate moiety. This bond is susceptible to cleavage by periodic acid, allowing the gel matrix to be solubilized after electrophoresis.[1][2] This property is particularly advantageous for applications requiring the recovery of separated macromolecules, such as proteins or nucleic acids, for downstream analysis like scintillation counting.
However, the unique chemical properties of DATD also introduce specific challenges that can affect gel resolution. This guide will provide the expertise needed to overcome these challenges and achieve sharp, well-defined bands.
Troubleshooting Guide: Enhancing DATD Gel Resolution
This section is structured in a question-and-answer format to directly address the most common problems encountered when working with DATD-crosslinked gels.
Question 1: Why are my protein bands fuzzy, smeared, or poorly resolved?
Fuzzy or smeared bands are a primary indicator of suboptimal gel polymerization or electrophoresis conditions. Several factors can contribute to this issue.
Causality & Explanation:
The resolution of a polyacrylamide gel depends on the uniformity of the pores created by the crosslinked acrylamide matrix.[3][4] Incomplete or uneven polymerization leads to a heterogeneous pore size distribution. As proteins migrate through the gel, they encounter pores of varying sizes, causing them to spread out and resulting in diffuse bands.[5]
Several factors can impede proper polymerization:
-
Catalyst Concentration: Ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) are the standard initiators for acrylamide polymerization.[4] If their concentrations are too low, or if the reagents have degraded (APS is particularly moisture-sensitive), the polymerization rate will be too slow, leading to an incomplete and non-uniform gel matrix.[3]
-
Temperature: Polymerization is an exothermic reaction.[4] If the gel solution is too cold, the reaction will proceed too slowly. Conversely, if it's too hot, polymerization may occur too rapidly, trapping bubbles and creating an uneven matrix.[4][6]
-
Oxygen Inhibition: Dissolved oxygen can quench the free radicals necessary for polymerization. While this is a greater concern for chain-growth photopolymerizations, it can still affect chemical polymerization if solutions are not adequately degassed.[7]
-
Incorrect Buffer pH: The pH of the gel buffer is critical for maintaining the charge of the protein-SDS complexes and for the stacking effect in a discontinuous buffer system (Laemmli). An incorrect pH can lead to poor stacking, causing the proteins to enter the resolving gel as a broad front rather than a tight band.[8]
Troubleshooting Steps:
-
Prepare Fresh Catalysts: Always use a freshly prepared solution of 10% (w/v) APS. Store the solid APS in a desiccator to prevent degradation. Ensure your TEMED has not oxidized (it should be colorless).
-
Optimize Polymerization Time and Temperature: Allow gels to polymerize at a consistent room temperature. If polymerization is too slow (taking >60 minutes), consider slightly increasing the amount of APS and TEMED.[3] A good starting point is to add 1 µL of TEMED and 10 µL of 10% APS for every 1 mL of resolving gel solution.
-
Degas Solutions: For high-resolution applications, briefly degas your acrylamide/DATD solution under a vacuum to remove dissolved oxygen before adding the catalysts.
-
Verify Buffer Preparation: Double-check the pH and ionic strength of your Tris-HCl buffers for both the stacking and resolving gels. Improper buffer preparation is a common source of poor resolution.[5]
Question 2: Why is the resolution of my high molecular weight (>100 kDa) proteins poor?
Poor separation of large proteins is typically a result of a gel matrix with pores that are too small to allow for effective sieving.
Causality & Explanation:
The pore size of a polyacrylamide gel is determined by two main parameters: the total monomer concentration (%T) and the crosslinker concentration (%C).[4][9]
-
%T (Total Acrylamide Concentration): A higher %T results in a denser gel with smaller pores.[10][11] This is ideal for resolving small proteins but will impede the migration of large proteins, causing them to compress into a single, unresolved band at the top of the gel.[3]
-
%C (Crosslinker Concentration): The ratio of crosslinker to acrylamide also influences pore size. For bis-acrylamide, a minimum pore size is achieved at approximately 5%C.[9] While the optimal %C for DATD may vary slightly, the principle remains that this ratio is a critical determinant of the matrix structure.
Troubleshooting Steps:
-
Lower the %T: To resolve high molecular weight proteins, you must use a lower percentage gel. For proteins >200 kDa, a gel concentration as low as 5% may be necessary.[3]
-
Use a Gradient Gel: A gradient gel (e.g., 4-15%) provides a continuous range of pore sizes, allowing for the separation of a broad range of molecular weights on a single gel.[4] Large proteins are resolved in the low-percentage region at the top, while smaller proteins are resolved in the higher-percentage region at the bottom.
-
Adjust Electrophoresis Conditions: Running the gel at a lower voltage for a longer period can sometimes improve the resolution of large proteins by giving them more time to migrate through the matrix.[12]
Question 3: My DATD gel is brittle and difficult to handle. What is causing this?
Gel fragility is a common issue with DATD-crosslinked gels, often stemming from the concentration of the crosslinker itself.
Causality & Explanation:
While bis-acrylamide forms a highly crosslinked and elastic matrix, DATD can produce more rigid and brittle gels, especially at higher concentrations. The structure of DATD may lead to a different polymer network architecture compared to bis-acrylamide, potentially resulting in less flexible crosslinks. An excessively high crosslinker-to-acrylamide ratio (%C) can lead to the formation of short, highly-linked polymer chains, which reduces the elasticity of the gel.
Troubleshooting Steps:
-
Optimize the %C: The recommended %C for DATD is often different from that of bis-acrylamide. Start with a standard acrylamide:DATD ratio (e.g., 30:1 w/w) and adjust as needed. If gels are brittle, try decreasing the relative amount of DATD.
-
Ensure Complete Polymerization: An incompletely polymerized gel will lack mechanical strength. Verify your catalyst concentrations and polymerization time as described in Question 1.
-
Handle with Care: DATD gels are inherently more fragile than their bis-acrylamide counterparts. Use a wider gel spatula and ensure the gel is fully submerged in buffer during handling to provide support.
Data & Protocols
Table 1: Recommended %T for Protein Separation in DATD Gels
The following table provides starting points for selecting the appropriate total acrylamide concentration (%T) based on the molecular weight range of your protein of interest. Note that optimal percentages may require empirical validation.
| Protein Molecular Weight (kDa) | Recommended Gel %T |
| 10 - 40 | 15% |
| 15 - 70 | 12% |
| 20 - 100 | 10% |
| 30 - 200 | 8% |
| > 200 | 5-7.5% or 4-15% Gradient |
This table is adapted from general principles of polyacrylamide gel electrophoresis and should be optimized for DATD-specific applications.[3][10]
Experimental Protocol: Casting a DATD-Crosslinked Gel
This protocol provides a step-by-step method for casting a standard 1.5 mm mini-gel.
Reagents & Materials:
-
Acrylamide/DATD stock solution (e.g., 30% T, 2.6% C)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Gel casting apparatus
Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the gel casting apparatus according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare Resolving Gel Solution: In a small beaker, combine the following for a 10% resolving gel (volume ~10 mL):
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/DATD Stock: 3.3 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization: Gently swirl the solution to mix. Add 100 µL of 10% APS and 10 µL of TEMED.[4] Immediately mix by swirling and pour the solution into the gel cassette, leaving space for the stacking gel (about 1.5 cm below the wells of the comb).
-
Overlay: Carefully overlay the resolving gel with water or isopropanol to ensure a flat surface.[13]
-
Polymerize: Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay indicates complete polymerization.
-
Prepare Stacking Gel Solution: In a separate tube, prepare the stacking gel solution (volume ~5 mL):
-
Deionized Water: 3.0 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
30% Acrylamide/DATD Stock: 0.65 mL
-
10% SDS: 50 µL
-
-
Cast Stacking Gel: Pour off the overlay from the resolving gel and rinse with deionized water. Add 50 µL of 10% APS and 5 µL of TEMED to the stacking gel solution, mix, and pour it on top of the resolving gel.
-
Insert Comb: Immediately insert the comb, taking care not to trap air bubbles.
-
Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes before use.
Experimental Protocol: Cleavage of DATD Crosslinks and Protein Elution
Reagents:
-
10 mM Periodic Acid (H₅IO₆), freshly prepared
-
Elution Buffer (e.g., 50 mM Tris-HCl, 0.1% SDS, pH 8.0)
Procedure:
-
Excise Band: After electrophoresis and staining, carefully excise the protein band of interest from the gel using a clean scalpel.
-
Destain (if necessary): If using a Coomassie-based stain, destain the gel slice until it is clear.
-
Macerate Gel Slice: Place the gel slice in a microcentrifuge tube and crush it into small pieces using a clean pestle.
-
Incubate in Periodic Acid: Add 200-500 µL of 10 mM periodic acid to the macerated gel slice. Incubate at room temperature for 30-60 minutes with occasional vortexing. The gel pieces should dissolve.
-
Elute Protein: Add 2-3 volumes of elution buffer to the tube. Incubate for several hours to overnight at room temperature or 37°C on a rotator to allow the protein to diffuse out of the solubilized matrix.
-
Collect Supernatant: Centrifuge the tube to pellet any remaining particulate matter and carefully collect the supernatant containing your eluted protein.
Visualizing Key Concepts
Workflow for Troubleshooting Poor Gel Resolution
The following diagram outlines a logical workflow for diagnosing and solving common resolution issues with DATD gels.
Caption: A decision tree for troubleshooting poor resolution in DATD gels.
Mechanism of DATD Crosslink Cleavage
This diagram illustrates the chemical reaction responsible for the solubilization of DATD-crosslinked gels.
Caption: Oxidative cleavage of the DATD 1,2-diol bond by periodic acid.
Frequently Asked Questions (FAQs)
Q1: Can I use the same catalyst concentrations for DATD gels as I do for bis-acrylamide gels? A: Yes, in most cases, the standard concentrations of APS and TEMED used for bis-acrylamide gels are also effective for DATD gels.[2] However, because polymerization kinetics can be influenced by the crosslinker, slight optimization may be necessary. If you find your DATD gels polymerize too quickly or too slowly, adjust the catalyst concentrations accordingly.[4]
Q2: How does the migration of proteins in DATD gels compare to bis-acrylamide gels? A: Proteins may exhibit slightly different migration patterns in DATD-crosslinked gels compared to bis-acrylamide gels of the same %T. This is because the structure of the crosslinker affects the final pore architecture. DATD is known to create gels with a larger pore size compared to bis-acrylamide at equivalent concentrations, which can be advantageous for resolving certain proteins.[2] It is always recommended to run a molecular weight marker on every gel for accurate size determination.
Q3: Is it possible to perform a Western blot from a DATD gel? A: While possible, it is not the primary application for DATD gels. The main advantage of DATD is its cleavability for protein recovery. For standard Western blotting, a bis-acrylamide gel is more robust and provides a more reliable matrix for protein transfer. If you must transfer from a DATD gel, be aware that it is more fragile and may be prone to breaking during the transfer process.
Q4: How should I store my Acrylamide/DATD stock solution? A: Like standard acrylamide solutions, the Acrylamide/DATD stock should be stored at 4°C in a dark, well-sealed container. Over time, acrylamide can hydrolyze to acrylic acid, which can interfere with electrophoresis. For best results, use solutions within a few months of preparation.[14]
References
-
Boster Bio. (n.d.). SDS-PAGE Optimization Tips & Guide. Boster Bio. [Link]
- Hames, B. D. (1998). Gel Electrophoresis of Proteins: A Practical Approach. Oxford University Press.
-
Interchim. (n.d.). Crosslinkers for gel electrophoresis. Interchim. [Link]
- Laemmli, U. K. (1970). Cleavage of Structural Proteins during the Assembly of the Head of Bacteriophage T4.
-
Bio-Rad Laboratories. (n.d.). Introduction to Polyacrylamide Gels. Bio-Rad. [Link]
- Westermeier, R. (2005).
-
Wikipedia. (2023). Polyacrylamide gel electrophoresis. [Link]
Sources
- 1. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 2. interchim.fr [interchim.fr]
- 3. How to choose an acrylamide gel concentration for western blot [hellobio.com]
- 4. bio-rad.com [bio-rad.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting polyacrylamide gel electrophoresis and electroblotting of high-molecular-weight myofibrillar proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Overview of Electrophoresis | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. News - Key Factors Influencing Variability in Electrophoresis Results [gelepchina.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Adjusting buffer conditions for N,N'-Diallyltartardiamide electrophoresis
Welcome to the Technical Support Center for N,N'-Diallyltartardiamide (DATD) Electrophoresis. As Senior Application Scientists, we've compiled this guide based on field-proven insights and foundational biochemical principles to help you overcome common challenges. DATD is a powerful tool, offering a reversible crosslinking alternative to N,N'-methylene-bis-acrylamide (bis-acrylamide) that allows for the efficient recovery of separated molecules.[1][2][3] However, its unique chemistry requires specific attention to buffer conditions.
This guide is structured to provide direct answers to the most pressing issues you may encounter, from polymerization failures to band resolution artifacts.
Frequently Asked Questions (FAQs) on Buffer Systems
Q1: Why is my DATD gel not polymerizing, or polymerizing too slowly?
A1: This is one of the most common issues and is almost always linked to the pH of your gel casting buffer. The standard catalyst system for polyacrylamide gels, ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), is highly pH-dependent.
-
The Mechanism: TEMED acts as a catalyst by accelerating the formation of free radicals from persulfate. This process is most efficient at an alkaline pH, typically between 7.0 and 10.0.[4] If the pH of your acrylamide/DATD solution is too acidic, the rate of free radical generation drops significantly, leading to incomplete or failed polymerization.[4]
-
Troubleshooting Steps:
-
Verify Buffer pH: Immediately check the pH of your Tris-based gel casting buffer. For a standard separating gel, the pH should be around 8.8.[5][6] For the stacking gel, a pH of 6.8 is used to create a discontinuous system that improves band sharpness.[6][7]
-
Use Fresh Buffers: Always use freshly prepared buffers.[8] Buffers can absorb atmospheric CO2 over time, which can lower their pH.
-
Check Reagents: Ensure your APS and TEMED are fresh. APS solutions should be made fresh daily, and TEMED should be stored protected from light and air.
-
Q2: What is the best buffer system to use for DATD gels? Tris-acetate or Tris-borate?
A2: The choice between Tris-acetate (TAE) and Tris-borate (TBE) depends on your specific application, particularly the size of the molecules you are separating and the required run time.
-
Tris-Acetate (TAE): Generally preferred for separating larger molecules (>2 kb for nucleic acids).[9][10][11] However, TAE has a lower buffering capacity, which means it can become exhausted during long electrophoresis runs.[12] This can lead to a pH shift, increased heat, and band distortion. If using TAE for extended runs, buffer recirculation is recommended.
-
Tris-Borate (TBE): TBE has a higher buffering capacity and is less prone to overheating, making it ideal for longer runs and for resolving smaller fragments with higher clarity.[11][13] One critical consideration is that borate can act as an enzyme inhibitor.[10][11] If you plan to extract your protein or nucleic acid from the gel for downstream enzymatic applications (e.g., ligation, phosphorylation), TAE is the superior choice.[10][11]
| Feature | Tris-Acetate (TAE) Buffer | Tris-Borate (TBE) Buffer |
| Buffering Capacity | Lower | Higher |
| Resolution of Small Fragments | Good | Excellent[11] |
| Resolution of Large Fragments | Excellent[9][10][11] | Good |
| Overheating Risk | Higher on long runs[12] | Lower[11] |
| Downstream Enzyme Compatibility | High | Low (Borate inhibits enzymes)[10][11] |
Q3: My protein bands are "smiling" (curving upwards at the edges). Is this a buffer issue?
A3: Yes, "smiling" is a classic sign of uneven heat distribution across the gel, which is directly related to buffer performance.
-
The Cause: During electrophoresis, electrical resistance generates heat. The center of the gel tends to get warmer than the edges, which are cooled more effectively by the running buffer. This temperature gradient causes the migration rate to be faster in the warmer center than at the cooler edges, resulting in a curved or "smiling" band.
-
Buffer-Related Solutions:
-
Lower the Voltage: Reduce the voltage to decrease the current and thus lower heat generation.[14]
-
Use a Higher Capacity Buffer: Switch from TAE to TBE if compatible with your workflow. TBE's higher buffering capacity makes it more resistant to temperature-induced pH changes and overheating.[11]
-
Pre-chill Your Buffer: Running your electrophoresis in a cold room or with pre-chilled running buffer can help maintain a more uniform temperature.[14]
-
Ensure Proper Buffer Levels: Make sure the buffer levels in the inner and outer chambers of the apparatus are correct to ensure even cooling.
-
Troubleshooting Guide: From Gel to Recovery
This section addresses specific problems in a step-by-step format, focusing on the causal relationship between the issue and the buffer conditions.
Problem 1: Poor Resolution and Diffuse Bands
-
Symptom: Protein or nucleic acid bands are not sharp and appear smeared or fuzzy.
-
Underlying Cause: Incorrect ionic strength or pH in the gel or running buffer can disrupt the stacking effect in discontinuous buffer systems (e.g., Laemmli system) or alter the charge-to-mass ratio of the molecules. Unreacted acrylamide monomers due to poor polymerization can also react with proteins at alkaline pH, causing band artifacts.[15]
-
Workflow Solution:
Problem 2: Difficulty Eluting Protein/Nucleic Acid After Cleavage
-
Symptom: After cleaving the DATD crosslinks with periodic acid, the recovery of the target molecule from the solubilized gel is low.
-
-
Troubleshooting & Protocol:
-
Ensure Complete Cleavage: Incubate the excised gel slice in a sufficient volume of freshly prepared periodic acid solution (typically 10-50 mM) for 1-2 hours at room temperature.
-
Optimize Elution Buffer: Use a buffer that promotes diffusion and prevents aggregation. A common elution buffer contains Tris and SDS (for proteins) to keep the target molecule soluble. [16] 3. Mechanical Assistance: After cleavage, gently crush the gel piece and incubate with elution buffer on a rotary shaker to maximize the surface area for diffusion. [17]
-
Detailed Experimental Protocols
Protocol 1: Preparation of DATD-Compatible Gel Buffers
This protocol provides recipes for a standard Tris-Glycine-SDS system, which is fully compatible with DATD crosslinked gels.
1.5 M Tris-HCl, pH 8.8 (Separating Gel Buffer)
-
Tris base: 181.7 g
-
Add ~700 mL of deionized water and dissolve.
-
Adjust pH to 8.8 with concentrated HCl.
-
Bring final volume to 1 L with deionized water.
-
Store at 4°C.
0.5 M Tris-HCl, pH 6.8 (Stacking Gel Buffer)
-
Tris base: 60.6 g
-
Add ~700 mL of deionized water and dissolve.
-
Adjust pH to 6.8 with concentrated HCl.
-
Bring final volume to 1 L with deionized water.
-
Store at 4°C.
10X Tris-Glycine Running Buffer, pH 8.3
-
Tris base: 30.3 g
-
Glycine: 144 g
-
SDS: 10 g
-
Dissolve in deionized water and bring the final volume to 1 L.
-
Do NOT adjust the pH. The final working pH of 1X buffer will be ~8.3. [7]* Store at room temperature.
Protocol 2: Cleavage of DATD Gel and Protein Elution
-
Excise Band: After electrophoresis and staining, carefully excise the band of interest from the gel using a clean scalpel. [17]2. Wash: Wash the gel slice with deionized water to remove excess stain.
-
Cleavage: Place the gel slice in a microcentrifuge tube and add 5-10 volumes of 50 mM periodic acid. Incubate for 1 hour at room temperature on a shaker. The gel should dissolve.
-
Neutralization (Optional but Recommended): Add a small amount of sodium bisulfite to quench any remaining periodic acid.
-
Elution: Add an equal volume of 2X SDS-PAGE sample buffer (without dye) to the solubilized gel solution.
-
Incubation: Incubate at 37°C for 2 hours or overnight at room temperature with gentle agitation to allow the protein to diffuse out. [17]7. Recovery: Centrifuge the tube to pellet any remaining gel fragments and carefully collect the supernatant containing your eluted protein. [16][17] By carefully controlling your buffer conditions and following these validated protocols, you can harness the full potential of N,N'-Diallyltartardiamide for reversible gel electrophoresis and efficient sample recovery.
References
-
InterBioTech. (n.d.). Crosslinkers for gel electrophoresis. Interchim. Retrieved from [Link]
-
Pall Corporation. (n.d.). Fast and Efficient Elution of Proteins from Polyacrylamide Gels Using Nanosep® Centrifugal Devices. Retrieved from [Link]
-
Giridhar, P., & Reddy, S. M. (2001). Periodic acid-Schiff staining following SDS–PAGE of glycoproteins from... ResearchGate. Retrieved from [Link]
-
Bansil, R., & Gupta, M. K. (1980). Effect of varying crosslinking density on polyacrylamide gels. Ferroelectrics, 30(1), 63-65. Retrieved from [Link]
-
Chiari, M., & Gelfi, C. (1991). Polyacrylamide gel electrophoresis: reaction of acrylamide at alkaline pH with buffer components and proteins. Electrophoresis, 12(1), 104-108. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Periodic Acid Schiff (PAS) Protocol. Neuromuscular Home Page. Retrieved from [Link]
-
Gelfi, C., & Righetti, P. G. (1981). Polymerization kinetics of polyacrylamide gels II. Effect of temperature. Electrophoresis, 2(4), 220-228. Retrieved from [Link]
-
Kurien, B. T., & Scofield, R. H. (2012). Extraction of Proteins from Gels: A Brief Review. ResearchGate. Retrieved from [Link]
-
GoldBio. (2023, November 28). TAE vs TBE: Pick the Best Running Buffer for Gel Electrophoresis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyacrylamide gel electrophoresis. Retrieved from [Link]
-
Bakhtiari, M., et al. (2015). Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation. BioImpacts, 5(3), 129–133. Retrieved from [Link]
-
DAT Solutions. (n.d.). Browser Troubleshooting. DAT One Help Center. Retrieved from [Link]
-
University of Kansas Medical Center. (n.d.). Periodic Acid-Schiff (PAS). Retrieved from [Link]
-
Kurien, B. T., & Scofield, R. H. (2012). Protein Extraction from Gels: A Brief Review. Methods in Molecular Biology, 869, 569-577. Retrieved from [Link]
-
Biocompare. (n.d.). Acrylamide / Bisacrylamide. Retrieved from [Link]
-
Clegg, J. C. (1982). Periodic acid/Schiff staining of glycoproteins immobilized on a blotting matrix. Analytical Biochemistry, 127(2), 389-394. Retrieved from [Link]
-
Dynamic Yield. (n.d.). Troubleshooting Data Discrepancies. Dynamic Yield Knowledge Base. Retrieved from [Link]
-
Ma, D., Weitz, C., & Li, J. (2014). Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis. Journal of Biomolecular Techniques, 25(1), 1-4. Retrieved from [Link]
-
Gelfi, C., et al. (1992). On the pH dependence of polymerization efficiency, as investigated by capillary zone electrophoresis. Electrophoresis, 13(9-10), 640-643. Retrieved from [Link]
-
Oreate AI. (2024, February 7). Troubleshooting Data Issues: Why Isn't My Data Working?. Oreate AI Blog. Retrieved from [Link]
-
Kirschner, M. Lab. (2003). Novex® Pre-Cast Gel Electrophoresis Guide. Retrieved from [Link]
-
Various Authors. (2015). What is the difference between acrylamide and bisacrylamide?. ResearchGate. Retrieved from [Link]
-
Data Dive. (2023, October 26). Why Your Data Dive Isn't Working and How to Fix It [Video]. YouTube. Retrieved from [Link]
-
Kurien, B. T., & Scofield, R. H. (2012). Protein Extraction from Gels: A Brief Review. PubMed. Retrieved from [Link]
-
Bitesize Bio. (2015, April 15). Which is Best: TAE, TBE or Something Else?. Retrieved from [Link]
-
Bitesize Bio. (2021, October 20). Casting polyacrylamide gels - practice & theory of acrylamide polymerization [Video]. YouTube. Retrieved from [Link]
-
Commission Factory. (n.d.). Troubleshooting data feed errors. Commission Factory Help Centre. Retrieved from [Link]
Sources
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- 2. Extraction of proteins from gels-A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Extraction from Gels: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the pH dependence of polymerization efficiency, as investigated by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. youtube.com [youtube.com]
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- 12. TAE and TBE Running Buffers Recipe & Video [sigmaaldrich.com]
- 13. Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleic Acid Electrophoresis Protocols & Introduction [sigmaaldrich.com]
- 15. Polyacrylamide gel electrophoresis: reaction of acrylamide at alkaline pH with buffer components and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
